- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugsACS Medicinal Chemistry Letters, 2020, 11(5), 846-851,
Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

89226-13-1 structure
Nombre del producto:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
Número CAS:89226-13-1
MF:C7H14N2O2S
Megavatios:190.263260364532
MDL:MFCD09025922
CID:711426
PubChem ID:5324304
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl (2-amino-2-thioxoethyl)carbamate
- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- tert-butyl 2-amino-2-thioxoethylcarbamate
- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
- tert-Butyl N-(carbamothioylmethyl)carbamate
- Boc-Gly-CSNH2
- Boc-thioglycinamide
- N-Boc-glycine thioamide
- N-Boc-glycinthioamide
- N-t-butoxycarbonylaminothioacetamide
- AGBIUUFZUPNDTM-UHFFFAOYSA-N
- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- N-tert-Butoxycarbonylglycinethioamide
- SBB091163
- KM2802
- (tert
- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)
- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
- 2-(tert-Butylcarbamoyl)thioacetamide
- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester
- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10
- DTXSID30415901
- 89226-13-1
- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester
- SCHEMBL1000974
- tert-butyl(2-amino-2-thioxoethyl)carbamate
- SY173669
- DB-078327
- AKOS010592380
- (tert-butoxycarbonyl-amino)acetothioamide
- tert-Butyl 2-amino-2-thioxoethylcarbamate #
- FS-4542
- (N-t-butoxycarbonylamino) acetothioamide
- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane
- EN300-53880
- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate
- 2-(Boc-amino)ethanethioamide
- MFCD09025922
- thiocarbamoylmethyl-carbamic acid tert-butyl ester
- 2-(N-t-butoxycarbonylamino)thioacetamide
- CS-0092582
- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
- F8889-9285
- (tert-butoxycarbonylamino)acetothioamide
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
-
- MDL: MFCD09025922
- Renchi: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
- Clave inchi: AGBIUUFZUPNDTM-UHFFFAOYSA-N
- Sonrisas: O=C(NCC(N)=S)OC(C)(C)C
Atributos calculados
- Calidad precisa: 190.07800
- Masa isotópica única: 190.07759887g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 4
- Complejidad: 186
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 96.4
- Xlogp3: 0.5
Propiedades experimentales
- Punto de fusión: 129 °C
- PSA: 96.44000
- Logp: 1.88840
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Información de Seguridad
- Número de transporte de mercancías peligrosas:2811
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Datos Aduaneros
- Código HS:2930909090
- Datos Aduaneros:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB226484-5 g |
tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; . |
89226-13-1 | 90% | 5 g |
€246.00 | 2023-07-20 | |
TRC | B699355-1000mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 1g |
$ 110.00 | 2023-04-18 | ||
Enamine | EN300-53880-0.5g |
tert-butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 95% | 0.5g |
$39.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-50mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 50mg |
152.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 1g |
1081.0CNY | 2021-08-04 | |
Apollo Scientific | OR909672-1g |
tert-Butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 98% | 1g |
£20.00 | 2025-02-20 | |
Apollo Scientific | OR909672-5g |
tert-Butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 98% | 5g |
£90.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-200mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 200mg |
302.0CNY | 2021-08-04 | |
ChemScence | CS-0092582-100mg |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | ≥97.0% | 100mg |
$49.0 | 2021-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163222-5g |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | 98% | 5g |
¥1405.00 | 2024-04-26 |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 15 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Referencia
- Total synthesis of (+)-nostocyclamideJournal of the Chemical Society, 1998, (3), 601-607,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Referencia
- Total synthesis of (+)-nostocyclamideSynlett, 1996, (12), 1171-1172,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Triethylamine , Isobutyl chloroformate , Ammonium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
Referencia
- Total synthesis of largazoleSynlett, 2008, (15), 2379-2383,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; rt
Referencia
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analoguesJournal of Organic Chemistry, 2012, 77(23), 10596-10616,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Lithium , Hydrogen sulfide Solvents: Ethanol
Referencia
- Poly(dipeptamidinium) salts: definition and methods of preparationHelvetica Chimica Acta, 1986, 69(5), 1224-62,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Referencia
- Total Synthesis of Microcin B17 via a Fragment Condensation ApproachOrganic Letters, 2011, 13(4), 680-683,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt
Referencia
- Total synthesis of the post-translationally modified polyazole peptide antibiotic GoadsporinAngewandte Chemie, 2017, 56(11), 3069-3073,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; 4 h, rt
Referencia
- Concise total synthesis of largazoleJournal of Asian Natural Products Research, 2010, 12(11-12), 940-949,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt
Referencia
- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefinationChemical Communications (Cambridge, 2022, 58(31), 4861-4864,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; rt
Referencia
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogsHeterocyclic Letters, 2013, 3(4), 415-426,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane
Referencia
- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimeticsAngewandte Chemie, 1996, 35, 1503-1506,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Diethylamine , Hydrogen sulfide Solvents: Dimethylformamide
Referencia
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residuesTetrahedron, 1988, 44(18), 5833-43,
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Literatura relevante
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Pureza:99%
Cantidad:25g
Precio ($):362.0